N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide
Description
N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core linked to a 1,2,4-triazole ring and an acetamide-substituted phenyl group. This structure combines a rigid bicyclic framework with heterocyclic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(24)21-14-4-2-13(3-5-14)18(25)23-15-6-7-16(23)9-17(8-15)22-11-19-10-20-22/h2-5,10-11,15-17H,6-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDUIFHLEFWVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide typically involves multiple steps. The key steps include the formation of the triazole ring, the construction of the bicyclic octane structure, and the final coupling with the acetamide group. Common reagents used in these steps include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.
Scientific Research Applications
N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Maraviroc Analogs (M1, M2, M5)
Structural Features :
Substituted 1,2,3-Triazole Acetamides (6a-m, 7a-m)
Structural Features :
Functional Insights :
BK80522 (Dihydropyridazinone Derivative)
Structural Features :
- Shares the 8-azabicyclo[3.2.1]octane and triazole motifs.
- Replaces phenylacetamide with dihydropyridazinone, introducing a ketone group that may enhance hydrogen bonding .
Molecular Properties :
3-Methyl-8-[(phenylcarbamoyl)carbonyl]-3,8-diazabicyclo[3.2.1]octane
Structural Features :
- Diazabicyclo[3.2.1]octane core with phenylcarbamoyl acetamide.
- Lacks triazole but retains bicyclic and amide functionalities .
Comparative Data Table
*Calculated based on molecular formula C15H18N6O2.
Key Research Findings
- Click Chemistry vs. Traditional Synthesis : Substituted acetamides (6a-m) highlight the versatility of CuAAC for rapid diversification, whereas the target compound’s synthesis likely prioritizes stability over modularity .
Q & A
Q. What are the critical structural features of this compound that influence its biological activity?
The compound’s bicyclo[3.2.1]octane core provides conformational rigidity, while the 1,2,4-triazole moiety enables hydrogen bonding and π-π interactions with biomolecular targets like enzymes or receptors. The acetamide group enhances solubility and bioavailability . Structural optimization (e.g., stereochemistry of the bicyclic system) is crucial for target specificity, as shown in analogues with modified substituents .
Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY) are standard. For example, NMR can confirm the integration ratio of triazole protons (δ 8.36 ppm) and bicyclic CH groups (δ 1.5–3.0 ppm) . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] calculated for CHNO: 296.37 g/mol) .
Q. What synthetic strategies are commonly employed to prepare this compound?
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically used to form the 1,2,4-triazole ring, followed by amide coupling between the bicyclic carbonyl and phenylacetamide group. Solvent optimization (e.g., t-BuOH/HO mixtures) and temperature control (room temperature to 80°C) are critical for yield improvement (≥60%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling, are recommended. Computational docking studies (e.g., AutoDock Vina) can rationalize binding modes to targets like GPCRs or kinases .
Q. What methodologies optimize the compound’s synthetic yield in multi-step reactions?
Reaction parameters include:
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution rates in amide coupling.
- Catalyst loading : Copper(I) iodide (10 mol%) in CuAAC minimizes by-products.
- Continuous flow reactors : Improve scalability and reduce reaction time (e.g., from 8 h batch to 2 h flow) . A design-of-experiments (DoE) approach using software like MODDE® can systematically optimize variables .
Q. How can the compound’s metabolic stability be assessed in preclinical studies?
Use liver microsomal assays (human/rat) to measure half-life (t) and intrinsic clearance (Cl). LC-MS/MS quantifies parent compound degradation. Structural modifications, such as fluorination of the phenyl ring or steric shielding of the triazole, can enhance metabolic stability .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity screening : Profile against a panel of related receptors/enzymes (e.g., kinase inhibitors tested across 100+ kinases).
- Proteomics : Chemoproteomic pull-down assays identify non-target interactions.
- Prodrug design : Mask reactive groups (e.g., acetamide) until target-specific activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
